2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate
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Description
Scientific Research Applications
Efficient Synthesis of α-Ketoamide Derivatives
A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure/DIC as an efficient reagent for synthesizing a novel series of α-ketoamide derivatives, including "2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate." The study highlighted the superiority of OxymaPure/DIC over traditional methods in terms of yield and purity, showcasing its potential in the synthesis of pharmacologically relevant compounds (El‐Faham et al., 2013).
Antimicrobial Activity of Novel Compounds
Wardkhan et al. (2008) explored the synthesis of thiazole derivatives and their fused counterparts, evaluating their antimicrobial activities. While "this compound" was not directly mentioned, the methodologies employed for the synthesis and evaluation of antimicrobial properties are applicable to compounds with similar structural features (Wardkhan et al., 2008).
Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates
Research by Cox et al. (2003) on the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones could provide insights into the synthetic versatility of "this compound." The study demonstrates the potential of such compounds in the development of novel chiral molecules with applications in medicinal chemistry (Cox et al., 2003).
Novel Synthesis and Potential Anticancer Agents
Mabkhot et al. (2019) reported on the novel synthesis and characterization of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, a compound with structural similarities to "this compound." This study highlights the potential of such compounds as anticancer agents, providing a foundation for further research into their biological activities (Mabkhot et al., 2019).
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-acetylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(21)16-8-5-9-17(12-16)19(23)24-13-18(22)20-11-10-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPWBEHJCCBYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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